Welcome to the BenchChem Online Store!
molecular formula C10H11NO B8557733 2-Tetralone oxime

2-Tetralone oxime

Cat. No. B8557733
M. Wt: 161.20 g/mol
InChI Key: JXNKMKANQORTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04420480

Procedure details

A slurry of 2-oximino-3,4-dihydronaphthalen-[1(2H)-one (8.75 gm, 0.05 m) acetic anhydride (25 ml), tetrahydrofuran (150 ml) and Pd/C (10%, 500 mg) was hydrogenated on a Parr apparatus for 3 hours. The catalyst was removed by filtration through diatomaceous earth. The organic solvents were evaporated under reduced pressure (20 mm) to yield the product as an oil, which was used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1](=[C:3]1[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4]1)O.[C:13](OC(=O)C)(=[O:15])[CH3:14].[O:20]1CCCC1>[Pd]>[C:13]([NH:1][CH:3]1[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]1=[O:20])(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(O)=C1CC2=CC=CC=C2CC1
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
The organic solvents were evaporated under reduced pressure (20 mm)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1C(C2=CC=CC=C2CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.